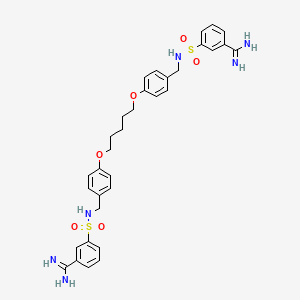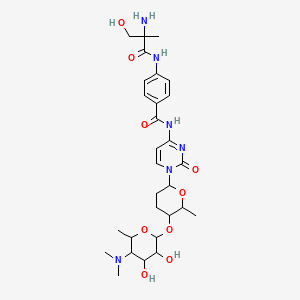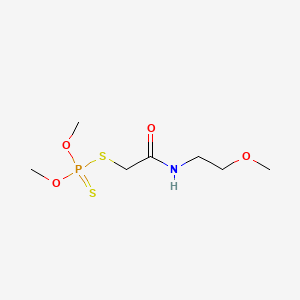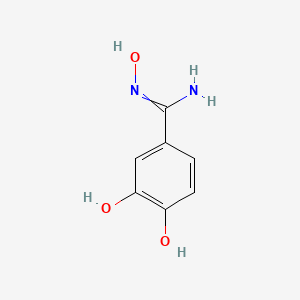
AMMONIUM, ((p-DIETHYLMETHYLAMMONIO)PHENETHYL)DIETHYLMETHYL-, DIIODIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, ((p-diethylmethylammonio)phenethyl)diethylmethyl-, diiodide is a bioactive chemical.
Applications De Recherche Scientifique
1. Deep Eutectic Solvent Formation in Oil Separation
Ammonium salts, including derivatives similar to the specified compound, have been utilized in separating phenols from oils. This process involves forming deep eutectic solvents, a nonaqueous method that avoids the use of mineral alkalis and acids, thus preventing the production of phenol-containing wastewater (Pang et al., 2012).
2. Plant Growth and Physiology
In plants, ammonium serves as a major inorganic nitrogen source. At low concentrations, it promotes growth, while at higher levels, it can be toxic. Ammonium affects plant physiology by triggering changes in cytosolic pH, gene expression, and protein modifications. These responses, mediated by AMT-type ammonium transporters, indicate that ammonium acts as a signaling molecule in plant cells (Liu & von Wirén, 2017).
3. Role in Pine Root Development
Studies on pine roots show that ammonium regulates their development through hormonal crosstalk and differential expression of transcription factors. This process involves phytohormone interactions and transcriptional regulation, significantly altering root system architecture in response to ammonium supply (Ortigosa et al., 2021).
4. Ammonium/Methylammonium Permeases in Microorganisms
In microorganisms, ammonium transporters, like ammonium/methylammonium permeases, play a crucial role. They facilitate the uptake of ammonium, an essential nitrogen source, and are regulated by nitrogen availability in the environment (Montesinos et al., 1998).
5. Impact on Rhizosphere Processes and Plant Growth
Localized application of ammonium in agriculture can significantly influence plant growth, especially in maize. It stimulates root proliferation and acidifies the rhizosphere, thereby enhancing nutrient uptake and efficiency (Jing et al., 2010).
6. Ammonium Sulfate in Industrial Applications
Ammonium sulfate has various applications in ore flotation and metal recovery, indicating the broader industrial significance of ammonium compounds (Liu Hu-ping, 2013).
Propriétés
Numéro CAS |
63977-59-3 |
|---|---|
Nom du produit |
AMMONIUM, ((p-DIETHYLMETHYLAMMONIO)PHENETHYL)DIETHYLMETHYL-, DIIODIDE |
Formule moléculaire |
C18H34I2N2 |
Poids moléculaire |
532.3 g/mol |
Nom IUPAC |
[4-[2-[diethyl(methyl)azaniumyl]ethyl]phenyl]-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C18H34N2.2HI/c1-7-19(5,8-2)16-15-17-11-13-18(14-12-17)20(6,9-3)10-4;;/h11-14H,7-10,15-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
REDUKVGSRPLFRP-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(CC)CCC1=CC=C(C=C1)[N+](C)(CC)CC.[I-].[I-] |
SMILES canonique |
CC[N+](C)(CC)CCC1=CC=C(C=C1)[N+](C)(CC)CC.[I-].[I-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ammonium, ((p-diethylmethylammonio)phenethyl)diethylmethyl-, diiodide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



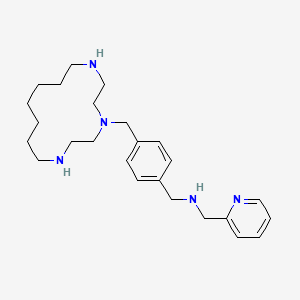
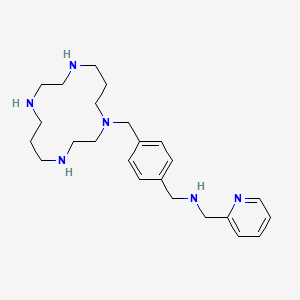
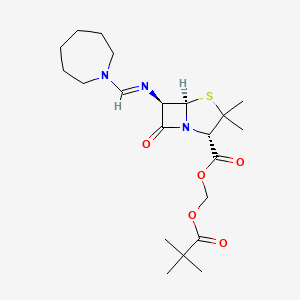
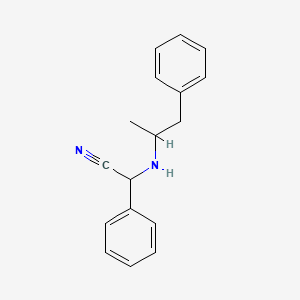
![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)
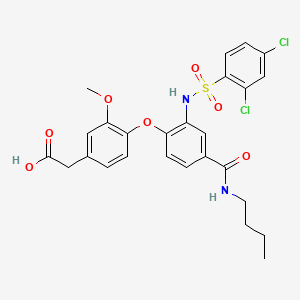


![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)
